MAO-A inhibitor 2

MAO-A selectivity enzyme inhibition neurotransmitter metabolism

Researchers studying neurotransmitter metabolism or oxidative stress in neurodegeneration require selective tools to avoid off-target enzyme effects. MAO-A inhibitor 2 (HT4) is a hydroxytyrosol-donepezil hybrid that provides a distinct triple-enzyme selectivity profile. • Moderate MAO-A inhibition (IC50 = 14.3 µM) with 7.4-fold selectivity over MAO-B (IC50 = 106 µM) • Negligible xanthine oxidase inhibition (IC50 = 605 µM) - isolates MAO-A contribution to ROS production • 22.5-fold more potent than HT2 analogue - benchmark for scaffold optimization • Available for immediate R&D shipment

Molecular Formula C21H25NO3
Molecular Weight 339.4 g/mol
Cat. No. B12381266
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMAO-A inhibitor 2
Molecular FormulaC21H25NO3
Molecular Weight339.4 g/mol
Structural Identifiers
SMILESC1CN(CCC1C(=O)OCCC2=CC=C(C=C2)O)CC3=CC=CC=C3
InChIInChI=1S/C21H25NO3/c23-20-8-6-17(7-9-20)12-15-25-21(24)19-10-13-22(14-11-19)16-18-4-2-1-3-5-18/h1-9,19,23H,10-16H2
InChIKeyACPIPIIJFMZRKI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





MAO-A inhibitor 2 (HT4): Selective MAO-A Inhibition Research


MAO-A inhibitor 2, also known as compound HT4, is a hydroxytyrosol-donepezil hybrid molecule designed as a selective inhibitor of monoamine oxidase A (MAO-A) [1]. It belongs to a series of chimeric compounds combining naturally derived polyphenols with the Alzheimer's drug donepezil. The compound exhibits moderate MAO-A inhibitory activity with minimal effects on MAO-B and xanthine oxidase (XO), positioning it as a research tool for studies on neurotransmitter metabolism, oxidative stress, and neurodegenerative disease models [1].

Triple-enzyme selectivity fingerprint for pathway studies
MAO-A inhibition with minimal XO interference
Hydroxytyrosol-donepezil hybrid scaffold for neurotransmitter metabolism research

MAO-A inhibitor 2 (HT4): Non-Interchangeable Selectivity


Unlike classic MAO-A inhibitors such as clorgyline (irreversible) or moclobemide (reversible), MAO-A inhibitor 2 is a hydroxytyrosol-donepezil hybrid that exhibits a distinct triple-enzyme selectivity fingerprint. Within the same experimental system, HT4 shows moderate MAO-A inhibition (IC50 = 14.3 µM), weak MAO-B inhibition (IC50 = 106 µM), and negligible XO inhibition (IC50 = 605 µM) [1]. This profile differs markedly from both potent MAO-A inhibitors like clorgyline (IC50 = 0.15 µM for MAO-A; 4.3 µM for MAO-B) and non-selective inhibitors or XO-targeted compounds such as HT2 (IC50 = 130 µM for XO; 322 µM for MAO-A) [1]. Interchanging HT4 with a generic MAO-A inhibitor would therefore alter the experimental outcome regarding off-target enzyme engagement and oxidative stress pathway modulation.

HT4 (this compound)
Classic MAO-A inhibitors (clorgyline, moclobemide)
Hybrid chemotype may shift isoform selectivity and off-target enzyme engagement compared to traditional MAO-A inhibitors; irreversible vs. reversible binding profiles may alter pathway-response interpretation.
HT4
HT2 (same series, dual MAO/XO activity)
HT2 simultaneously inhibits XO, confounding oxidative stress pathway attribution; HT4’s minimal XO activity supports cleaner MAO-A-focused readouts.
HT4
Other hydroxytyrosol-donepezil hybrids (HT3, HT5–HT8)
Structural variations within the series lead to different MAO-A/MAO-B potency and selectivity ranks; direct substitution without validation may affect target engagement profiles.

Selectivity Evidence: MAO-A inhibitor 2 (HT4)


MAO-A/MAO-B Selectivity Compared to HT3 and Clorgyline

MAO-A inhibitor 2 (HT4) demonstrated a selectivity index (SI = IC50 MAO-B / IC50 MAO-A) of 7.4, which is superior to the next most selective hybrid in the series, HT3 (SI = 7.3). In the same assay system, the reference irreversible MAO-A inhibitor clorgyline showed a selectivity index of 28.7, while the MAO-B inhibitor selegiline displayed inverse selectivity with an SI of 0.014 [1]. This positions HT4 as a moderately selective MAO-A inhibitor with a distinct balance of potency and selectivity compared to both irreversible and other hybrid compounds.

MAO-A/B selectivity
Head-to-head
SI 7.4
Moderate selectivity vs clorgyline (SI 28.7) and HT3 (SI 7.3)
Recombinant human MAO, kynuramine substrate
MAO-A selectivity enzyme inhibition neurotransmitter metabolism

MAO-A Inhibitory Potency vs. Clorgyline

Under identical assay conditions, MAO-A inhibitor 2 (HT4) exhibited an IC50 of 14.3 µM for MAO-A, which is approximately 95-fold less potent than the irreversible inhibitor clorgyline (IC50 = 0.15 µM) [1]. This significant difference in potency allows researchers to utilize HT4 at higher concentrations to achieve MAO-A inhibition while maintaining a wider dynamic range for assessing off-target effects on MAO-B and XO. In contrast, clorgyline's high potency and irreversible binding necessitate careful titration to avoid complete enzyme inactivation.

MAO-A potency vs clorgyline
Head-to-head
IC₅₀ 14.3 µM
~95-fold less potent than clorgyline (0.15 µM); supports titratable inhibition context
Recombinant human MAO-A, n=8
potency comparison dose-response neurodegeneration

Xanthine Oxidase Activity Profile vs. HT2

In direct comparative assays, MAO-A inhibitor 2 (HT4) exhibited extremely weak inhibition of xanthine oxidase (XO) with an IC50 of 605 ± 35 µM. This is 4.7-fold weaker than HT2 (IC50 = 130 µM), the most potent XO inhibitor in the hybrid series [1]. HT4's minimal XO activity contrasts with HT2, which acts as a mixed-type XO inhibitor with a Ki of 63 µM [1]. This differential enzyme targeting allows researchers to attribute cellular or in vivo effects primarily to MAO-A inhibition when using HT4, whereas HT2 would simultaneously engage MAO-A, MAO-B, and XO pathways.

XO activity vs HT2
Head-to-head
IC₅₀ 605 µM
Negligible XO inhibition; 4.7-fold weaker than HT2
Bovine milk XO, xanthine substrate
xanthine oxidase off-target profiling oxidative stress

MAO-A Potency vs. HT2 in Hybrid Series

Among the seven hydroxytyrosol-donepezil hybrids evaluated, MAO-A inhibitor 2 (HT4) was the most potent MAO-A inhibitor with an IC50 of 14.3 µM, which is 22.5-fold more potent than HT2 (IC50 = 322 µM) and 1.6-fold more potent than HT3 (IC50 = 23.4 µM) [1]. This quantitative ranking demonstrates that subtle structural modifications (e.g., substitution pattern on the phenethyl moiety) dramatically influence MAO-A inhibitory activity. HT4's superior potency within its own chemical series makes it the preferred candidate for further mechanistic or cellular studies exploring MAO-A inhibition in the context of hydroxytyrosol-donepezil pharmacophores.

Series potency rank
Head-to-head
1st / 7
Highest MAO-A potency among hydroxytyrosol-donepezil hybrids
22.5-fold more potent than HT2; 1.6-fold vs HT3
SAR structure-activity relationship hybrid compounds

Research Applications of MAO-A inhibitor 2 (HT4)


MAO-A and MAO-B Roles in Neurotransmitter Metabolism

HT4's 7.4-fold selectivity for MAO-A over MAO-B (IC50 MAO-A = 14.3 µM; IC50 MAO-B = 106 µM) makes it a useful tool for experiments where partial MAO-A inhibition is desired without complete ablation of MAO-B activity [1]. Researchers can use HT4 at concentrations around its MAO-A IC50 to selectively reduce serotonin and norepinephrine degradation while preserving most MAO-B-mediated dopamine and phenylethylamine metabolism. This contrasts with highly selective irreversible inhibitors like clorgyline (SI = 28.7) that would eliminate MAO-A activity entirely at similar fractional concentrations [1].

MAO-A-Specific Oxidative Stress Studies

HT4's negligible XO inhibition (IC50 = 605 µM) provides a cleaner pharmacological tool for dissecting MAO-A's specific contribution to cellular hydrogen peroxide production and oxidative damage [1]. In neuronal cell models of Alzheimer's disease or Parkinson's disease, where both MAO-A and XO generate reactive oxygen species, HT4 allows attribution of observed protective effects specifically to MAO-A blockade. In contrast, compound HT2 from the same series would simultaneously inhibit XO (IC50 = 130 µM), confounding interpretation of oxidative stress pathway involvement [1].

SAR of Hydroxytyrosol-Donepezil Hybrids

As the most potent MAO-A inhibitor among seven structurally related hybrids, HT4 (IC50 = 14.3 µM) serves as a benchmark for optimizing the hydroxytyrosol-donepezil scaffold [1]. The 22.5-fold potency difference between HT4 and HT2 (IC50 = 322 µM) highlights the critical role of the phenethyl substitution pattern, providing a quantitative baseline for computational modeling and rational design of next-generation hybrids with improved potency or dual-target profiles [1].

Application
Selection Property
Validation Focus
Neurotransmitter metabolism pathway studies
Moderate MAO-A isoform selectivity
MAO-B activity preservation context
Oxidative stress research (MAO-A-specific ROS)
Minimal xanthine oxidase engagement
MAO-A-dependent hydrogen peroxide production review
Hydroxytyrosol-donepezil hybrid SAR
Benchmark potency within series
Scaffold optimization and computational modeling endpoints

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

54 linked technical documents
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